Critical Micelle Concentration: Optimal Solubilization Balance
The CMC of Dodecyldimethyl(3-sulfopropyl)azanium (SB3-12) is 2-4 mM at 20-25°C . This is significantly lower than the C10 analog SB3-10 (25-40 mM) and higher than the C16 analog SB3-16 (0.01-0.06 mM) . The intermediate CMC value reflects a balance between monomer solubility and micelle stability, which is often preferred for membrane protein extraction [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) |
|---|---|
| Target Compound Data | 2-4 mM (20-25°C) |
| Comparator Or Baseline | SB3-10: 25-40 mM; SB3-16: 0.01-0.06 mM |
| Quantified Difference | ~10-fold lower CMC than SB3-10; ~100-fold higher CMC than SB3-16 |
| Conditions | Aqueous solution, 20-25°C, conductivity/surface tension |
Why This Matters
The CMC dictates the concentration required for effective solubilization; an intermediate CMC like that of SB3-12 often provides a practical balance between solubility and mildness, avoiding the high concentrations needed for shorter-chain analogs and the potential for incomplete solubilization or protein denaturation with longer-chain analogs.
- [1] Koley, S., & Ghosh, S. (2015). Investigations on zwitterionic alkylsulfobetaines and nonionic triton X-100 in mixed aqueous solutions. Journal of Molecular Liquids, 209, 569-577. doi:10.1016/j.molliq.2015.06.036 View Source
